4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline
Overview
Description
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline (4-SBPPA) is an organic compound that is widely used in the synthesis of amines and other compounds. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. 4-SBPPA has been studied extensively for its biological and biochemical properties, and is used in a variety of laboratory experiments and research applications.
Mechanism Of Action
The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is not fully understood. However, it is believed to be involved in the formation of amines and other compounds through the formation of amide bonds. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of peptides and other compounds through the formation of peptide bonds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of catalysts and other compounds used in various chemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline are not fully understood. However, some studies have suggested that 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline may have anti-inflammatory, anti-cancer, and anticonvulsant properties. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have antioxidant and anti-aging properties. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in laboratory experiments include its high reactivity, high yields, and low cost. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in the synthesis of fluorescent probes and imaging agents. However, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be toxic in high concentrations and should be handled with care.
Future Directions
The potential future directions of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into the mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline and its potential uses in the synthesis of catalysts and other compounds used in various chemical processes is needed. Furthermore, further research into the potential uses of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the synthesis of fluorescent probes and imaging agents is needed. Finally, further research into the use of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the development of novel drugs and treatments is needed.
Scientific Research Applications
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is used in a variety of scientific research applications, including the synthesis of amines, peptides, and other compounds. It has also been used in the synthesis of various drugs, such as anticonvulsants, anti-cancer drugs, and anti-inflammatory agents. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of fluorescent probes and imaging agents. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of catalysts and other compounds used in various chemical processes.
properties
IUPAC Name |
4-butan-2-yloxy-N-(2-phenoxypropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZXPZLXXSYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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